molecular formula C22H19FN8O B2539458 2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1396686-53-5

2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2539458
CAS No.: 1396686-53-5
M. Wt: 430.447
InChI Key: PRVHPFUOVBAXQQ-UHFFFAOYSA-N
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Description

2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, pyridinyl, triazole, piperazine, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Formation of the piperazine ring: This can be synthesized through a cyclization reaction involving appropriate diamine precursors.

    Coupling with pyrimidine: The final step involves coupling the triazole-piperazine intermediate with a pyrimidine derivative using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole: Shares the triazole and fluorophenyl moieties.

    4-(pyridin-2-yl)piperazine: Shares the piperazine and pyridinyl moieties.

    2-(pyrimidin-4-yl)piperazine: Shares the piperazine and pyrimidine moieties.

Uniqueness

2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is unique due to its combination of multiple functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN8O/c23-16-6-1-2-8-18(16)31-20(17-7-3-4-9-24-17)19(27-28-31)21(32)29-12-14-30(15-13-29)22-25-10-5-11-26-22/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHPFUOVBAXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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